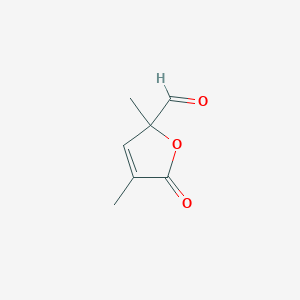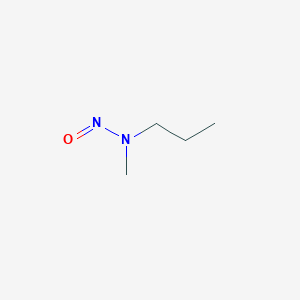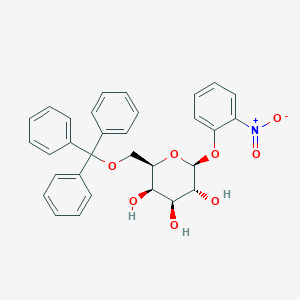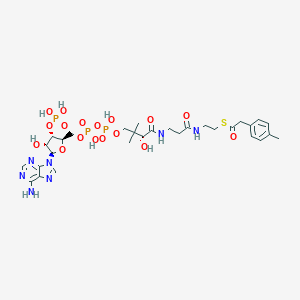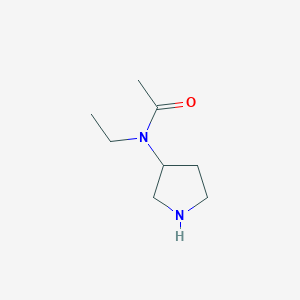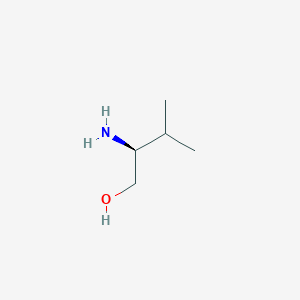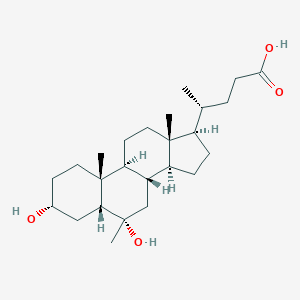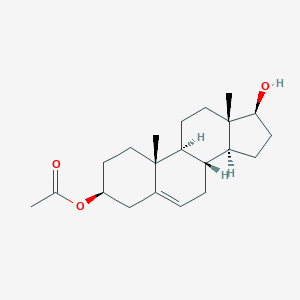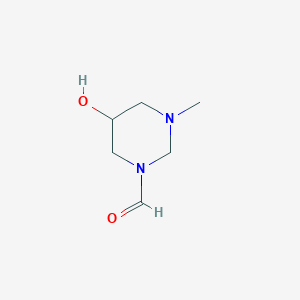
5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde, also known as DMHD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMHD is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It is a colorless liquid that is soluble in water and has a molecular weight of 129.12 g/mol.
作用機序
The exact mechanism of action of 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde is not fully understood. However, it is believed to exert its biological activity through the formation of reactive oxygen species and the inhibition of key enzymes involved in cellular processes.
生化学的および生理学的効果
5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its antibacterial, antifungal, and antiviral activity against a variety of pathogens. It has also been shown to exhibit neuroprotective and anti-inflammatory effects in animal models of neurological disorders.
実験室実験の利点と制限
One of the main advantages of 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde is its versatility in terms of its potential applications in various fields. It is also relatively easy to synthesize and has a low toxicity profile. However, one limitation is its low solubility in organic solvents, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde. One area of interest is the development of 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde-based materials with improved properties for electronic and optical applications. Another area of interest is the investigation of 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde as a potential drug candidate for the treatment of cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde and its potential applications in environmental science.
合成法
5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde can be synthesized through a multistep process starting from 5-methyl-1,3-diazinane-2,4-dione. The first step involves the reaction of 5-methyl-1,3-diazinane-2,4-dione with hydroxylamine hydrochloride to form 5-hydroxy-3-methyl-1,3-diazinane-2,4-dione. This intermediate is then further reacted with paraformaldehyde in the presence of sodium hydroxide to form 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde.
科学的研究の応用
5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde has been shown to exhibit antibacterial, antifungal, and antiviral properties. It has also been investigated as a potential drug candidate for the treatment of cancer and neurological disorders.
In materials science, 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. These materials have potential applications in electronic devices, sensors, and photovoltaic cells.
In environmental science, 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde has been studied for its potential use as a biodegradable solvent and as a catalyst for the degradation of organic pollutants.
特性
CAS番号 |
111280-65-0 |
|---|---|
製品名 |
5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde |
分子式 |
C6H12N2O2 |
分子量 |
144.17 g/mol |
IUPAC名 |
5-hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde |
InChI |
InChI=1S/C6H12N2O2/c1-7-2-6(10)3-8(4-7)5-9/h5-6,10H,2-4H2,1H3 |
InChIキー |
ZHNLRBYUSFWZNP-UHFFFAOYSA-N |
SMILES |
CN1CC(CN(C1)C=O)O |
正規SMILES |
CN1CC(CN(C1)C=O)O |
同義語 |
1(2H)-Pyrimidinecarboxaldehyde, tetrahydro-5-hydroxy-3-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B57425.png)
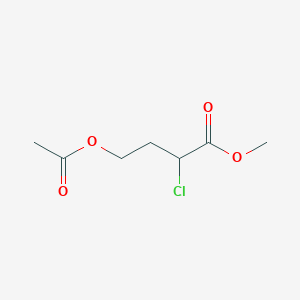
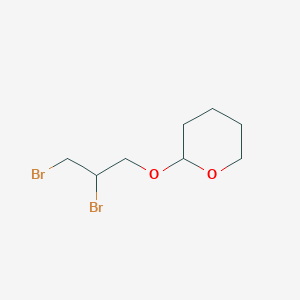
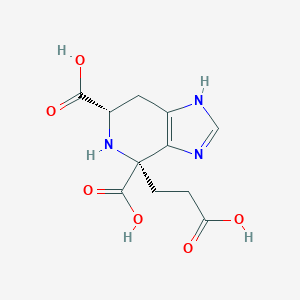
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)
